3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
5-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethylsulfanyl]-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6S2/c1(13-5-7-3-9-11-5)2-14-6-8-4-10-12-6/h3-4H,1-2H2,(H,7,9,11)(H,8,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDUPCFJTNCKAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)SCCSC2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370774 | |
| Record name | 5,5'-(Ethane-1,2-diyldisulfanediyl)bis(1H-1,2,4-triazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23988-58-1 | |
| Record name | 5,5'-(Ethane-1,2-diyldisulfanediyl)bis(1H-1,2,4-triazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Thiosemicarbazide Cyclization
- Intermediate Formation : React hydrazides (e.g., phenylacetic acid hydrazide) with carbon disulfide (CS₂) in ethanolic KOH to form potassium dithiocarbazates.
- Thiosemicarbazide Synthesis : Condense dithiocarbazates with aryl isothiocyanates to yield 1,4-substituted thiosemicarbazides.
- Cyclization : Reflux thiosemicarbazides in alkaline medium (e.g., NaOH) to form 1,2,4-triazole-3-thiols.
Adaptation for Target Compound :
- Synthesize two equivalents of 4H-1,2,4-triazole-3-thiol.
- React with 1,2-dibromoethane in DMF using NaH as a base to introduce the thioethylthio bridge.
- Yield : 62–79% (based on analogous triazole cyclization).
- Characterization : Confirmed via IR (S-H stretch at ~2550 cm⁻¹) and ¹H-NMR (triazole protons at δ 7.8–8.2 ppm).
Coupling via Thiol-Alkylation Reactions
- Step 1 : Prepare 5-aryl-4H-1,2,4-triazole-3-thiol (e.g., 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol) via cyclization of benzohydrazides with methyl isothiocyanate.
- Step 2 : React the triazole-thiol with 1,2-bis(chloroethyl)disulfide in the presence of LiH/DMF to form the thioethylthio-linked dimer.
- Solvent : DMF or ethanol.
- Catalyst : LiH or NaH enhances nucleophilic substitution.
- Reaction Time : 12–24 hours.
One-Pot Multi-Component Synthesis
Strategy :
Combine triazole-thiol precursors with ethylene di-thiol derivatives in a single pot.
- Synthesize 4-amino-5-(aryl)-4H-1,2,4-triazole-3-thiol via hydrazinolysis of methyl esters followed by cyclization.
- Add 1,2-ethanedithiol and iodine (I₂) as an oxidizer to form the thioethylthio bridge.
Comparative Analysis of Methods
Critical Research Findings
- Regioselectivity : Alkaline conditions favor cyclization at the N1 position of the triazole ring.
- Stability : The thioethylthio linker is resistant to hydrolysis under physiological conditions.
- Biological Relevance : Bis-triazole derivatives exhibit enhanced antimicrobial and anticancer activity compared to monomers.
Chemical Reactions Analysis
Types of Reactions
3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole rings or the thioether linkage.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole rings.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
One of the primary applications of this compound is its antifungal properties. Research has indicated that triazole derivatives exhibit significant antifungal activity against various pathogens. For instance, studies have shown that compounds with a triazole ring can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This action disrupts fungal growth and can be particularly effective against resistant strains of fungi .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Triazoles have been reported to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival .
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that compounds similar to 3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole showed promising activity against breast and lung cancer cells .
Agricultural Applications
Pesticide Development
Triazole compounds are widely used in agriculture as fungicides. Their ability to inhibit fungal growth makes them valuable in protecting crops from diseases caused by fungal pathogens. The compound may serve as a lead structure for developing new agricultural fungicides that are more effective and environmentally friendly .
Material Science
Polymer Chemistry
In material science, triazole derivatives are being explored for their role in creating advanced materials. Their unique chemical structure allows for the development of polymers with enhanced thermal stability and mechanical properties. Research into incorporating triazole compounds into polymer matrices has shown potential for applications in coatings and adhesives .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antifungal agents | Effective against resistant fungal strains |
| Anticancer agents | Induces apoptosis in various cancer cell lines | |
| Agricultural Science | Fungicides | Protects crops from fungal diseases |
| Material Science | Polymer additives | Enhances thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole involves its interaction with biological targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar biological activities.
1,2,3-Triazole: Another triazole isomer with distinct chemical properties and applications.
Benzotriazole: A triazole derivative with applications in corrosion inhibition and as a UV stabilizer.
Uniqueness
3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole is unique due to its dual triazole structure connected by a thioether linkage. This unique structure imparts specific chemical and biological properties that are not observed in simpler triazole compounds .
Biological Activity
3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative analysis with related compounds.
The primary mechanism of action for 3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole involves the inhibition of mushroom tyrosinase , an enzyme crucial for melanin biosynthesis. This inhibition leads to a decrease in melanin production, which may have implications in cosmetic and therapeutic applications targeting pigmentation disorders.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its solubility, stability, and bioavailability. These factors are critical for its effectiveness in biological systems and therapeutic settings.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial and antifungal properties. Specifically, 3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole has shown efficacy against various pathogens. In vitro studies have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce cytotoxic effects on cancer cell lines such as melanoma and triple-negative breast cancer cells. The selectivity towards cancer cells suggests potential for development as an antimetastatic agent .
Comparative Analysis with Similar Compounds
| Compound Type | Biological Activity | Unique Features |
|---|---|---|
| 1,2,4-Triazole | Antimicrobial and antifungal | Simpler structure with similar biological effects |
| 1,2,3-Triazole | Distinct chemical properties | Different applications in medicinal chemistry |
| Benzotriazole | Corrosion inhibition | Used primarily in industrial applications |
| 3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole | Antimicrobial, anticancer | Dual triazole structure with thioether linkage |
The unique structure of 3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole imparts specific chemical and biological properties that are not observed in simpler triazole compounds. This uniqueness enhances its potential applications in various fields such as pharmaceuticals and materials science .
Case Studies and Research Findings
Several studies have highlighted the biological activity of triazole derivatives:
- Antioxidant Activity : A study demonstrated that certain derivatives exhibited significant antioxidant capabilities through DPPH and ABTS assays. For instance, compounds derived from nalidixic acid showed promising results comparable to established antioxidants like ascorbic acid .
- Cytotoxicity Assessments : In vitro assessments using the MTT assay revealed that synthesized triazole derivatives had varying degrees of cytotoxicity against cancer cell lines. Notably, some compounds exhibited selectivity towards specific cancer types .
- Molecular Docking Studies : Molecular docking analyses indicated strong binding affinities between triazole derivatives and bacterial enzyme targets. This suggests a robust mechanistic basis for their antibacterial action .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole derivatives, and how are intermediates characterized?
- Methodology :
- Alkylation of thiol precursors : React 1,2,4-triazole-3-thiones with monochloroacetic acid in an alkali medium (equimolar NaOH) under reflux conditions. Confirm intermediates via elemental analysis (C, H, N, S) and IR spectrophotometry (S–H stretch at ~2550 cm⁻¹ disappearance indicates successful alkylation) .
- Chromatographic purity : Use thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane (1:1) to verify intermediate purity .
Q. How are salts of 1,2,4-triazole derivatives synthesized, and what analytical methods validate their structures?
- Methodology :
- Salt formation : React thioacetic acid derivatives (e.g., 2-((5-R-4-R’-1,2,4-triazole-3-yl)thio)acetic acids) with organic bases (e.g., morpholine, piperazine) in ethanol. Monitor pH to ensure complete neutralization .
- Validation : Use ¹H NMR (DMSO-d₆, δ 2.5–3.5 ppm for –SCH₂COO⁻) and mass spectrometry (e.g., molecular ion peaks matching theoretical m/z values) .
Q. What standardized protocols assess the antimicrobial activity of 1,2,4-triazole derivatives?
- Methodology :
- Serial dilution assays : Test compounds against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using Mueller-Hinton broth. Report minimum inhibitory concentrations (MICs) in µg/mL .
- Positive controls : Compare activity to fluconazole (antifungal) and ciprofloxacin (antibacterial) .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize reaction efficiency for 1,2,4-triazole derivatives with thioether linkages?
- Methodology :
- Microwave parameters : Use a Milestone Flexi Wave system at 100–150°C for 30–45 minutes (depending on substituents). Monitor reaction completion via GC-MS or TLC .
- Energy efficiency : Compare yields under conventional heating (6–8 hours) vs. microwave (30–45 minutes). For example, 3-(2-bromophenyl)-4-phenyl-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole achieves 85% yield in 30 minutes under microwaves vs. 72% in 6 hours conventionally .
Q. How to resolve contradictions in spectral data (e.g., ¹H NMR splitting patterns) for triazole-thioether derivatives?
- Methodology :
- Dynamic NMR studies : Perform variable-temperature NMR to identify rotational barriers in thioether linkages (e.g., –SCH₂– groups showing splitting at low temperatures due to restricted rotation) .
- Computational validation : Use DFT calculations (B3LYP/6-31G*) to simulate NMR spectra and assign ambiguous peaks .
Q. What structure-activity relationships (SARs) govern the antifungal vs. antibacterial activity of 1,2,4-triazole derivatives?
- Key Findings :
- Substituent effects : 3,4-Dimethoxyphenyl groups enhance antifungal activity (MIC 8 µg/mL vs. C. albicans), while 4-fluorobenzyl groups improve antibacterial potency (MIC 4 µg/mL vs. S. aureus) .
- Toxicity trade-offs : Higher lipophilicity (logP >3.5) correlates with increased cytotoxicity in mammalian cell lines (e.g., HepG2 IC₅₀ <10 µM) .
Q. How do pharmacokinetic properties (e.g., solubility, metabolic stability) of 1,2,4-triazole salts compare to their parent acids?
- Methodology :
- Solubility assays : Measure aqueous solubility (mg/mL) at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood). Sodium salts typically show 10–20× higher solubility than free acids .
- Microsomal stability : Incubate compounds with rat liver microsomes; salts like potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate exhibit t₁/₂ >60 minutes vs. 20 minutes for parent acids .
Q. What computational strategies predict binding modes of triazole-thioether derivatives to targets like tyrosinase or α-amylase?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions (e.g., N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide forms hydrogen bonds with Tyr98 and His244 in tyrosinase) .
- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD <2.0 Å indicates stable complexes) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
